molecular formula C13H11F3N2 B1423199 N-benzyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 1280787-28-1

N-benzyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1423199
CAS No.: 1280787-28-1
M. Wt: 252.23 g/mol
InChI Key: DKGTZUMOPIOEOJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(trifluoromethyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a trifluoromethyl group at the 2-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)pyridin-4-amine typically involves the reaction of 2-(trifluoromethyl)pyridine with benzylamine. This reaction can be carried out under various conditions, including the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can help in obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(trifluoromethyl)pyridin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound hydride.

Scientific Research Applications

N-benzyl-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-benzyl-2-(trifluoromethyl)pyridin-4-amine can be compared with other similar compounds, such as:

    2-(trifluoromethyl)pyridine: Lacks the benzyl group, which can affect its chemical and biological properties.

    N-benzylpyridin-4-amine: Does not have the trifluoromethyl group, resulting in different reactivity and activity.

    4-amino-2-(trifluoromethyl)pyridine: Similar structure but without the benzyl group, leading to variations in its applications and effects.

The uniqueness of this compound lies in the combination of the benzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties not observed in the similar compounds listed above.

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-8-11(6-7-17-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGTZUMOPIOEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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